molecular formula C14H12O4S B1309942 4-Formylphenyl 4-methylbenzenesulfonate CAS No. 80459-48-9

4-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B1309942
CAS No.: 80459-48-9
M. Wt: 276.31 g/mol
InChI Key: UPOKXWYTSBUETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 4-Formylphenyl 4-methylbenzenesulfonate (CAS: 80459-48-9) is an aromatic sulfonate ester with the molecular formula C₁₄H₁₂O₄S and a molar mass of 276.306 g/mol . It is synthesized via the reaction of 4-toluenesulfonyl chloride with 4-hydroxybenzaldehyde in the presence of sodium bicarbonate under microwave irradiation or conventional shaking . The compound features a formyl group (-CHO) at the para position of the phenyl ring, which enables its use as a key intermediate in condensation reactions for synthesizing heterocycles like dihydropyrimidinones and 4H-pyrans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+p-Toluenesulfonyl chloride+Triethylamine4-Formylphenyl 4-methylbenzenesulfonate\text{4-Hydroxybenzaldehyde} + \text{p-Toluenesulfonyl chloride} + \text{Triethylamine} \rightarrow \text{this compound} 4-Hydroxybenzaldehyde+p-Toluenesulfonyl chloride+Triethylamine→4-Formylphenyl 4-methylbenzenesulfonate

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-Formylphenyl 4-methylbenzenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 4-formylphenyl 4-methylbenzenesulfonate is its use as a building block in the synthesis of heterocyclic compounds. It has been employed in the development of pyrimidine and thiazole derivatives, which are crucial in medicinal chemistry due to their diverse biological activities .

Anti-inflammatory and Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit promising anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit edema effectively when compared to standard drugs such as diclofenac . Additionally, derivatives have been evaluated for antimicrobial activity, with some showing significant efficacy against bacterial strains .

Green Chemistry Applications

The compound has been utilized in green synthesis protocols, emphasizing eco-friendly methods that minimize waste and reduce environmental impact. For instance, one-pot reactions involving this compound have been conducted using water as a solvent, demonstrating high yields and efficiency while adhering to sustainable practices .

Case Study: Synthesis of Pyran Derivatives

A study demonstrated the synthesis of various pyran derivatives through a one-pot reaction involving this compound, malononitrile, and carbonyl compounds. The reaction yielded excellent results with high purity (95-98%) and short reaction times (5-8 minutes), showcasing the compound's utility in synthesizing biologically relevant structures .

Case Study: Anti-inflammatory Activity Evaluation

In another investigation, several derivatives synthesized from this compound were tested for their anti-inflammatory activity. The results indicated that specific derivatives exhibited significant edema inhibition compared to diclofenac, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of both the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic organic chemistry.

Comparison with Similar Compounds

Characterization and Physicochemical Properties

  • Melting Point : 75–76°C (lit. 72–73°C) .
  • Spectroscopic Data :
    • IR (cm⁻¹) : 1704 (C=O aldehyde), 1358 (SO₂ antisymmetric stretch), 1146 (SO₂ symmetric stretch) .
    • ¹H NMR (CDCl₃) : δ 9.99 (s, 1H, aldehyde proton), 7.85–7.03 (aromatic protons), 2.48 (s, 3H, methyl group) .
  • Applications: Serves as a precursor in antifungal/antibacterial agent synthesis and in green chemistry for NiO nanoparticle-catalyzed reactions .

4-Formylphenyl Benzenesulfonate

  • Structure : Replaces the 4-methylbenzenesulfonyl group with a benzenesulfonyl moiety.
  • Synthesis : Prepared from aromatic sulfonyl chlorides and 4-hydroxybenzaldehyde in DMF with triethylamine (TEA) .
  • Applications : Intermediate for isoniazid derivatives (SIH1–SIH13), with yields of 47–77% .
  • Key Differences :
    • Reactivity : The absence of a methyl group on the sulfonate may alter electronic effects, influencing condensation efficiency.
    • Solubility : DMF-based synthesis suggests higher polarity than the sodium bicarbonate-mediated route for 4-formylphenyl 4-methylbenzenesulfonate .

4-Formylphenyl Methanesulfonate

  • Structure : Methanesulfonate ester (simpler sulfonyl group).
  • Molecular Formula : C₈H₈O₄S (molar mass: 200.21 g/mol) .
  • Synthesis : Likely involves methanesulfonyl chloride and 4-hydroxybenzaldehyde.
  • Key Differences :
    • Size/Weight : Smaller molecular size (200 vs. 276 g/mol) reduces steric hindrance.
    • SO₂ Stretches : Methanesulfonate’s IR bands (e.g., SO₂ stretches) may differ slightly due to reduced conjugation compared to aryl sulfonates .

(4-Bromophenyl) 4-Methylbenzenesulfonate

  • Structure : Bromine substituent replaces the formyl group.
  • Molecular Formula : C₁₃H₁₁BrO₃S .
  • Applications : Lacks the aldehyde’s reactivity, limiting utility in condensation reactions. Instead, bromine enables cross-coupling reactions (e.g., Suzuki) .
  • Key Differences :
    • Electronic Effects : Bromine’s electron-withdrawing nature reduces electrophilicity at the phenyl ring compared to the formyl group.
    • Melting Point : Likely higher due to bromine’s polarizability, though data is unavailable .

2-((4-Formylphenyl)(methyl)amino) ethyl 4-Methylbenzenesulfonate

  • Structure: Incorporates an aminoethyl spacer between the formylphenyl and sulfonate groups.
  • Synthesis: Tosylation of N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde with 4-toluenesulfonyl chloride .
  • Applications : Serves as a dual-modality imaging probe precursor (PET/fluorescence) due to its functionalized amine .
  • Key Differences: Reactivity: Aminoethyl group introduces nucleophilic sites for further derivatization. Solubility: Enhanced solubility in polar solvents due to the amine moiety.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Applications
This compound C₁₄H₁₂O₄S 276.31 75–76 Formyl, Tosyl Antifungal agents, heterocycle synthesis
4-Formylphenyl benzenesulfonate C₁₃H₁₀O₄S 262.28 N/A Formyl, Benzenesulfonyl Isoniazid derivatives
4-Formylphenyl methanesulfonate C₈H₈O₄S 200.21 N/A Formyl, Methanesulfonyl Unreported (likely niche synthesis)
(4-Bromophenyl) 4-methylbenzenesulfonate C₁₃H₁₁BrO₃S 331.25 N/A Bromine, Tosyl Cross-coupling reactions

Research Findings and Implications

  • Reactivity : The formyl group in this compound is critical for forming Schiff bases and heterocycles, a feature absent in bromine- or methanesulfonate-substituted analogs .
  • Catalytic Efficiency: NiO nanoparticles enable >85% yields in 4H-pyran synthesis with this compound, outperforming traditional acid catalysts .
  • Biological Activity : Derivatives of this compound show promising antifungal activity (e.g., compound 2 in ), while bromophenyl analogs lack such data .

Biological Activity

4-Formylphenyl 4-methylbenzenesulfonate (C₁₄H₁₂O₄S) is an organic compound notable for its unique structural features, including a formyl group and a sulfonate moiety. These functional groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12O4S\text{C}_{14}\text{H}_{12}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its electrophilic formyl group, which can interact with nucleophilic sites on biomolecules. This interaction may lead to various biological effects, including enzyme inhibition and receptor modulation. The sulfonate group enhances solubility in polar solvents, facilitating interactions with biological systems.

Phytotoxic Activity

In studies evaluating the phytotoxic effects of phenolic compounds, related compounds showed significant inhibition of germination rates in various plant species. For instance, the inhibition of germination was positively correlated with concentration, suggesting that modifications to the structure could enhance this activity .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, often involving reactions with sulfonyl chlorides and aldehydes. These synthetic routes not only yield the target compound but also allow for the exploration of derivatives that may exhibit enhanced biological activities .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives from this compound using microwave-assisted methods. The resulting compounds were evaluated for their antifungal activities using molecular docking techniques. Compounds demonstrated varying degrees of binding affinity to target enzymes, indicating potential therapeutic applications .

CompoundBinding Energy (kcal/mol)Interaction Type
Compound A-14.08Hydrogen bonds with Arg36 and Ser69
Compound B-12.45Hydrophobic interactions with Phe4

Case Study 2: Phytotoxicity Assays

In another investigation, the phytotoxic effects of related phenolic compounds were assessed through germination assays in soil and paper environments. The results indicated that certain concentrations led to over 80% inhibition in germination rates, highlighting the potential for using sulfonated phenolic compounds in agricultural applications .

Q & A

Q. Basic: What are the standard synthetic routes for 4-formylphenyl 4-methylbenzenesulfonate, and how is reaction efficiency validated?

Answer:
The compound is typically synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-methylbenzenesulfonyl chloride under basic conditions. Microwave-assisted synthesis significantly improves reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Validation involves:

  • FT-IR spectroscopy : Confirmation of sulfonate (SO₂ symmetric/asymmetric stretches at 1146/1358 cm⁻¹) and aldehyde (C=O stretch at ~1704 cm⁻¹) groups .
  • NMR spectroscopy : Identification of aromatic protons (δ 7.03–7.85 ppm) and aldehyde proton (δ ~9.99–10.06 ppm) .
  • Melting point analysis : Consistency with literature values (72–76°C) .

Q. Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?

Answer:
Optimization focuses on catalyst selection and solvent systems:

  • Catalyst screening : Nickel oxide nanoparticles (NiO NPs, 0.4 g) in H₂O:EtOH (3:1) enhance yields to 89% under microwave irradiation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonate group activation, while ethanol reduces side reactions .
  • Kinetic studies : Monitoring reaction progress via TLC or in situ IR ensures minimal byproduct formation .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1D/2D NMR : Assigns proton environments and confirms regiochemistry (e.g., NOESY for spatial proximity of aromatic protons) .
  • Mass spectrometry (MS) : Validates molecular weight (m/z 276.0456) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing (monoclinic P2₁/n symmetry) and bond lengths (e.g., S–O = 1.43–1.45 Å) .

Q. Advanced: How can conflicting spectral data (e.g., melting point discrepancies) be resolved?

Answer:
Discrepancies (e.g., melting points varying by 3–4°C) require:

  • Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs or solvate formation .
  • Recrystallization : Repetition in controlled solvents (e.g., hexane/ethyl acetate) ensures purity .
  • Cross-validation : Comparing IR and NMR data with computational predictions (e.g., DFT-simulated spectra) .

Q. Basic: What are the primary applications of this compound in organic synthesis?

Answer:
The compound serves as:

  • Electrophilic coupling partner : In Suzuki-Miyaura reactions with arylboronic acids to synthesize biaryls (e.g., [1,1′-biphenyl]-4-carbaldehyde) .
  • Aldehyde precursor : For condensation reactions (e.g., with urea derivatives to form dihydropyrimidinones) .
  • Protecting group intermediate : The sulfonate moiety can be selectively hydrolyzed or substituted .

Q. Advanced: How does the sulfonate group influence regioselectivity in cross-coupling reactions?

Answer:
The para-sulfonate group:

  • Electron-withdrawing effect : Activates the aryl ring for nucleophilic attack at the ortho position relative to the aldehyde .
  • Steric hindrance : Directs coupling partners to the less hindered meta position, validated by X-ray crystal structure analysis .
  • Mechanistic studies : DFT calculations (e.g., charge distribution maps) predict reactivity trends .

Q. Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SCXRD) is used:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-2018 for least-squares optimization of thermal parameters and bond geometries .

Q. Advanced: What strategies address crystallographic challenges like twinning or disorder?

Answer:
For complex crystals:

  • Twinning analysis : HKLF 5 format in SHELXL refines overlapping reflections .
  • Disorder modeling : PART commands in SHELXL split occupancies for atoms in multiple positions .
  • Validation tools : Mercury CSD’s packing similarity algorithm identifies isomorphic structures for comparison .

Q. Basic: How is computational chemistry applied to study this compound?

Answer:

  • Molecular docking : Predicts binding affinities for biological targets using AutoDock Vina .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (e.g., HOMO-LUMO gap) .
  • Crystal packing prediction : Mercury’s void analysis identifies potential solvent-accessible volumes .

Q. Advanced: How can synthetic derivatives of this compound be designed for enhanced reactivity?

Answer:

  • Substituent tuning : Introducing electron-donating groups (e.g., –OCH₃) at the meta position increases electrophilicity .
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C-aldehyde) tracks reaction pathways via NMR .
  • High-throughput screening : Parallel synthesis in microreactors identifies optimal conditions for derivative libraries .

Properties

IUPAC Name

(4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKXWYTSBUETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408559
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-48-9
Record name 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80459-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (5.93 g, 48.56 mmol) and triethylamine (10 mL) in 50 mL of dichloromethane was added tosyl chloride (11.8 g, 61.89 mmol). The reaction mixture was stirred at room temperature for 24 hr. The reaction mixture was diluted with water, acidified with 1 N HCl, and extracted into methylene chloride. The organic layer was separated, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel chromatography (9:1 hexanes:ethyl acetate to 5:1 hexanes:ethyl acetate) to afford 9.50 g (71%) of the title compound of Step A. 1HNMR (CDCl3): δ 9.81 (s, 1H), 7.69 (d, 2H, J=8.8 Hz), 7.57 (d, 2H, J=8.4 Hz), 7.19 (d, 2H, J=8.4 Hz), 7.03 (d, 2H, J=8.4 Hz), and 2.28 (s, 3H).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
4-Formylphenyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
4-Formylphenyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.